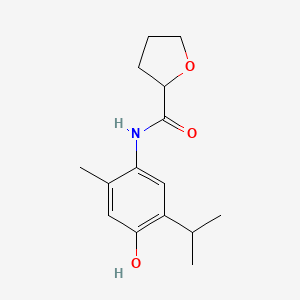![molecular formula C14H24N2O2S B7583346 Oxan-3-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7583346.png)
Oxan-3-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxan-3-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone, commonly known as OTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. OTM is a piperazine derivative that has been synthesized using different methods, and its mechanism of action has also been studied.
Wirkmechanismus
The mechanism of action of OTM is not yet fully understood. However, studies have suggested that it inhibits viral DNA polymerase by binding to the allosteric site of the enzyme. OTM has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The exact mechanism of action of OTM in treating neurodegenerative diseases is still under investigation.
Biochemical and Physiological Effects:
OTM has been reported to have both biochemical and physiological effects. In vitro studies have shown that OTM inhibits the replication of HCMV by targeting the viral DNA polymerase. Additionally, OTM has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. OTM has also been reported to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using OTM in lab experiments is its potential as a broad-spectrum antiviral agent. Additionally, OTM has been reported to induce apoptosis in cancer cells, making it a potential anticancer agent. However, one of the limitations of using OTM in lab experiments is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of OTM. One of the significant areas of research is its potential as a broad-spectrum antiviral agent. Further studies are needed to determine the efficacy of OTM against other viruses. Additionally, more research is needed to understand the exact mechanism of action of OTM in treating neurodegenerative diseases. Furthermore, studies are needed to determine the toxicity and pharmacokinetics of OTM in vivo.
Synthesemethoden
OTM has been synthesized using different methods, including the reaction of 3-oxo-3,4-dihydroquinazoline-2-carbaldehyde with 3-thiolan-3-ylpiperazine in the presence of sodium cyanoborohydride. Another method involves the reaction of 4-(thiolan-3-yl)piperazine with 3-oxo-3,4-dihydroquinazoline-2-carbaldehyde in the presence of sodium triacetoxyborohydride. Both methods have been reported to yield OTM with high purity.
Wissenschaftliche Forschungsanwendungen
OTM has been studied for its potential applications in various fields of scientific research. One of the significant areas of research is its use as a potential antiviral agent. OTM has been reported to inhibit the replication of human cytomegalovirus (HCMV) by targeting the viral DNA polymerase. Additionally, OTM has been studied for its potential use as an anticancer agent. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. OTM has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
oxan-3-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c17-14(12-2-1-8-18-10-12)16-6-4-15(5-7-16)13-3-9-19-11-13/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZKXXWACXKDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)N2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

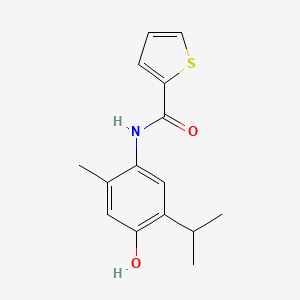
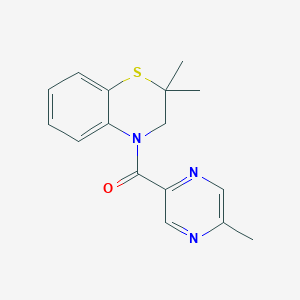
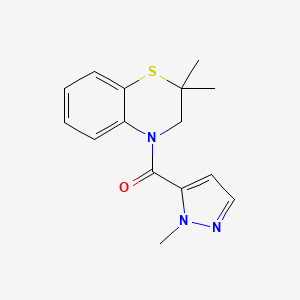

![6-tert-butyl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7583289.png)
![5-propan-2-yl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7583291.png)

![N-[2-[[1-(2-fluorophenyl)pyrazol-4-yl]amino]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7583310.png)
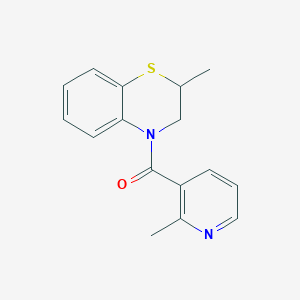
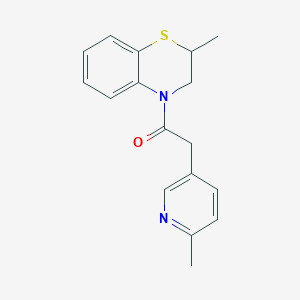
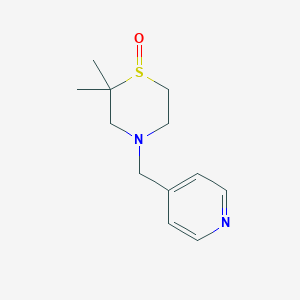

![Cyclopent-3-en-1-yl-[4-(thiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B7583358.png)
